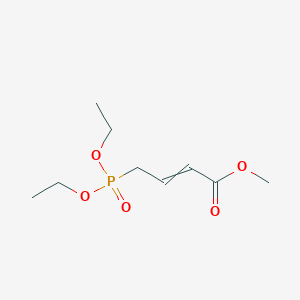

4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester

Overview

Description

Phosphonates, such as “4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester”, are organophosphorus compounds that have garnered considerable attention due to their biological properties and synthetic potential . They are often used as analogues of amino acids and have found use in the development of potential drugs and agrochemicals .

Synthesis Analysis

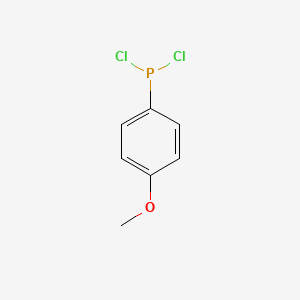

The synthesis of phosphonates typically relies on the action of a trialkyl phosphite on an alkyl halide (Michaelis–Arbuzov reaction) or a metal-mediated coupling with dialkyl phosphite . To access mixed phosphonates, a general method consists of preforming either a dichloro- or a monochlorophosphonyl derivative from a readily available symmetric phosphonate with a strong chlorinating agent, or from a phosphonic acid ester with classical acid activation .Molecular Structure Analysis

The molecular structure of phosphonates, including “this compound”, typically consists of a phosphorus atom bonded to a carbon atom and two oxygen atoms. The remaining bond on the phosphorus atom is typically a bond to an alkyl or aryl group .Chemical Reactions Analysis

Esters, including phosphonate esters, can undergo a variety of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions, undergo trans-esterification reactions to form different esters, undergo aminolysis to form amides, and be reduced to form alcohols or aldehydes depending on the reducing agent .Scientific Research Applications

Organic Synthesis and Chemical Properties

- Synthetic Intermediates and Sensing Applications : Organic phosphonic acids and esters, including compounds structurally related to 4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester, are highlighted for their significance in medicine, agriculture, and industrial chemistry. The integration of aminophosphonic acid groups into boronic acids, resembling the functional groups in the compound of interest, suggests potential for new applications. These derivatives can act as synthetic intermediates and building blocks in sensing, protein manipulation, therapeutics, biological labeling, and separation (R. Zhang et al., 2017).

Material Science and Flame Retardancy

- Flame Retardant Epoxy Systems : Novel phosphorus-containing Mannich-type bases derived from phosphonic acids, similar to this compound, have been used as curing agents for epoxy resin to enhance flame retardancy. The introduction of phosphorus into the epoxy polymer's backbone increased the glass transition temperature and improved flame retardancy, demonstrated by higher char yield and limiting oxygen index values (Huan-huan Liu et al., 2009).

Environmental Safety and Toxicology

- Toxicology Studies : Compounds structurally related to this compound, such as its analogs used in toxicology studies, indicate significant biological activity. For instance, the acute toxicity and inhibitory effects on acetylcholinesterase activity by monocrotophos and its thiol analogs, bearing resemblance in functional groups to the compound of interest, were explored in euryhaline fish, highlighting the potential environmental impact and toxicity of such compounds (J. Rao, 2004).

Future Directions

Mechanism of Action

Target of Action

Similar compounds, such as methyl esters, are known to interact with various biological targets, including enzymes and receptors

Mode of Action

It’s known that methyl esters, in general, can undergo reactions such as hydrolysis and esterification . In these reactions, the ester group interacts with water or alcohols, leading to the formation of carboxylic acids or different esters, respectively .

Biochemical Pathways

Similar compounds have been shown to participate in various biochemical processes, such as the synthesis of esters and the degradation of phthalate acid esters .

Pharmacokinetics

Similar compounds, such as ethyl 2-diethoxyphosphoryl acetate, have been studied for their pharmacokinetic properties

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester. For instance, the presence of other chemicals, temperature, pH, and the presence of specific enzymes can affect the stability and reactivity of the compound .

properties

IUPAC Name |

methyl 4-diethoxyphosphorylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17O5P/c1-4-13-15(11,14-5-2)8-6-7-9(10)12-3/h6-7H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLZPJMIALHMEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC=CC(=O)OC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394065 | |

| Record name | 4-(diethoxy-phosphoryl)-but-2-enoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67629-62-3 | |

| Record name | 4-(diethoxy-phosphoryl)-but-2-enoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methyl 2-bromoacetate](/img/structure/B1621578.png)

![N1-[2-bromo-4-(tert-butyl)phenyl]-2-chloroacetamide](/img/structure/B1621581.png)

![3-Methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1621584.png)

![2,2-Dimethyl-5-[(4-morpholino-3-nitrophenyl)methylene]-1,3-dioxane-4,6-dione](/img/structure/B1621587.png)

![2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide](/img/structure/B1621595.png)

![2-Methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid](/img/structure/B1621596.png)